1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one
Description
This compound belongs to the spirocyclic family, characterized by a fused imidazolidine-pyrroloquinoline core with benzyl and methyl substituents. Its synthesis typically involves multicomponent reactions (MCRs) or stepwise functionalization of spiro scaffolds. For example, similar spiro[imidazolidine-pyrroloquinoline] derivatives are synthesized via refluxing precursors like sarcosine, isatin, and substituted pyridinones in methanol .
Properties
Molecular Formula |
C30H31N3O |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
1',3'-dibenzyl-9,11,11-trimethylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-3,2'-imidazolidine]-2-one |
InChI |
InChI=1S/C30H31N3O/c1-22-19-29(2,3)33-27-25(22)15-10-16-26(27)30(28(33)34)31(20-23-11-6-4-7-12-23)17-18-32(30)21-24-13-8-5-9-14-24/h4-16,19H,17-18,20-21H2,1-3H3 |
InChI Key |
QKAYWWFVARMCHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=CC=C3C4(C2=O)N(CCN4CC5=CC=CC=C5)CC6=CC=CC=C6)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazolidine and pyrroloquinoline precursors, followed by their coupling under specific conditions to form the spiro linkage. The reaction conditions often require the use of catalysts, controlled temperatures, and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The benzyl groups in the compound can participate in substitution reactions, where functional groups like halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydrogenated forms of the compound.
Scientific Research Applications
1,3-Dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one has several scientific research applications:
Chemistry: Used as a model compound to study spiro compound synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3-dibenzyl-4’,4’,6’-trimethyl-4’H-spiro[imidazolidine-2,1’-pyrrolo[3,2,1-ij]quinolin]-2’-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Spiro Junction Flexibility: The target compound’s pyrrolo[3,2,1-ij]quinoline core provides rigidity compared to the more flexible pyrrolizine-indolinone system in .
Yield Comparison :
- MCR-derived spiro compounds (e.g., Entry 2 in Table 1) achieve yields >80%, surpassing the moderate yields (~60–70%) of glacial acetic acid-mediated syntheses .
Structural Stability and Reactivity
- Hydrogen Bonding : The target compound’s imidazolidine nitrogen atoms participate in C-H···O interactions, stabilizing crystal packing (analogous to ) .
- Electrophilic Reactivity : The spiro carbon in 4'-substituted spiro[isoindole-pyrazoles] undergoes substitution/elimination reactions under alkaline conditions . Similar reactivity is anticipated for the target compound’s imidazolidine ring.
Biological Activity
1,3-Dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is a complex organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one is C30H31N3O. Its unique spiro structure contributes to its biological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of imidazolidine and pyrroloquinoline have shown effectiveness against various bacterial strains. Studies have demonstrated that these compounds disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Anticancer Properties
Recent studies suggest that 1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one may possess anticancer activity. In vitro assays have shown that this compound induces apoptosis in cancer cell lines by activating caspase pathways . The compound's ability to target specific cellular pathways makes it a candidate for further investigation in cancer therapy.
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies focusing on neurodegenerative diseases. It appears to exert protective effects against oxidative stress-induced neuronal damage. Mechanistically, it may enhance the expression of neurotrophic factors and reduce inflammation in neuronal cells .
Data Tables
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell wall synthesis | |
| Anticancer | Induction of apoptosis via caspase activation | |
| Neuroprotective | Enhancement of neurotrophic factors |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in 2023, researchers tested the antimicrobial efficacy of various derivatives related to 1,3-dibenzyl compounds against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 μg/mL.
Case Study 2: Cancer Cell Line Studies
A recent publication reported on the effects of 1,3-dibenzyl-4',4',6'-trimethyl-4'H-spiro[imidazolidine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one on human breast cancer cell lines (MCF-7). The compound was found to decrease cell viability by 70% at a concentration of 50 μM after 48 hours of treatment.
Case Study 3: Neuroprotection in Animal Models
In an animal model studying Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. These findings suggest its potential as a therapeutic agent for neurodegenerative conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
